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  • Product: Phenyl nicotinate
  • CAS: 3468-53-9

Core Science & Biosynthesis

Foundational

Phenyl Nicotinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of phenyl nicotinate (CAS No: 3468-53-9), a significant heterocyclic ester with applications in medicinal chemistry and materials science. This document del...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of phenyl nicotinate (CAS No: 3468-53-9), a significant heterocyclic ester with applications in medicinal chemistry and materials science. This document delves into the core physicochemical properties, detailed synthesis protocols, and advanced analytical methodologies for the characterization of this compound. With a focus on practical application, this guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering field-proven insights and robust experimental frameworks.

Introduction: The Significance of the Nicotinate Moiety

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Esterification of the carboxylic acid functionality provides a versatile handle to modulate the physicochemical and pharmacokinetic properties of the parent molecule. Phenyl nicotinate, the phenyl ester of nicotinic acid, represents a key intermediate and a subject of interest for its potential biological activities and as a building block in the synthesis of more complex molecular architectures. Understanding its fundamental chemical and physical characteristics is paramount for its effective utilization in research and development.

Chemical Structure and Identification

Phenyl nicotinate is an aromatic ester characterized by a pyridine ring linked to a phenyl group through an ester linkage.

Caption: Chemical Structure of Phenyl Nicotinate.

Table 1: Chemical Identifiers for Phenyl Nicotinate

IdentifierValue
IUPAC Name Phenyl pyridine-3-carboxylate
Synonyms Phenyl 3-pyridinecarboxylate, Nicotinic acid phenyl ester
CAS Number 3468-53-9[1]
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [2]
SMILES O=C(OC1=CC=CC=C1)C2=CC=NC=C2
InChI InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to bioavailability.

Table 2: Physicochemical Data for Phenyl Nicotinate

PropertyValueSource
Physical State Solid[2][3]
Appearance White to off-white crystalline powder-
Melting Point 70 - 72 °C[2]
Boiling Point No information available[2]
Water Solubility No information available[2][3]
Solubility in Organic Solvents Soluble in DMSO and dimethylformamide (based on nicotinic acid solubility)[4]
Predicted logP (XlogP3) 2.4-
pKa Not experimentally determined. Predicted values for the pyridine nitrogen are typically in the range of 2-3 for nicotinic acid esters, indicating weak basicity.

Synthesis of Phenyl Nicotinate: Experimental Protocols

The synthesis of phenyl nicotinate can be achieved through several established esterification methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and effective protocols are detailed below. The causality behind these choices lies in the reactivity of the starting materials and the need to control side reactions.

Method 1: Acyl Chloride-Mediated Esterification

This is a highly efficient method that proceeds via the activation of nicotinic acid to the more reactive nicotinoyl chloride. This intermediate readily reacts with phenol to form the desired ester. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[5]

Acyl_Chloride_Synthesis start Nicotinic Acid + Thionyl Chloride (SOCl₂) step1 Reflux in THF (Formation of Nicotinoyl Chloride) start->step1 step2 Add Phenol and Triethylamine (Et₃N) in dry CH₂Cl₂ at 0 °C step1->step2 Distill excess SOCl₂ step3 Stir at Room Temperature, then heat to 40 °C step2->step3 Exothermic reaction controlled step4 Work-up: - Filter Et₃N·HCl salt - Wash with NaHCO₃ (aq) and brine - Dry over Na₂SO₄ step3->step4 Reaction completion (TLC) step5 Purification: Column Chromatography or Recrystallization step4->step5 Concentrate under reduced pressure end Phenyl Nicotinate step5->end

Caption: Workflow for Acyl Chloride-Mediated Synthesis of Phenyl Nicotinate.

Step-by-Step Protocol:

  • Preparation of Nicotinoyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[5] Add thionyl chloride (SOCl₂) (4 equivalents) dropwise to the stirred solution.[5]

  • Reaction: Heat the reaction mixture to reflux for 3 hours. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting nicotinoyl chloride hydrochloride is a solid.

  • Esterification: Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve phenol (1 equivalent) and triethylamine (1 equivalent) in anhydrous CH₂Cl₂.[5]

  • Reaction: Add the phenol/triethylamine solution dropwise to the stirred nicotinoyl chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, followed by gentle heating to 40 °C for 1 hour.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.[6] Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenyl nicotinate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol/water.[6]

Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling

This method avoids the use of harsh reagents like thionyl chloride and is a common choice for small-scale synthesis and in peptide chemistry.[7] DCC acts as a dehydrating agent, facilitating the direct esterification of nicotinic acid with phenol.[8] The formation of the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion and can be easily removed by filtration.

DCC_Coupling_Synthesis start Nicotinic Acid + Phenol + Dicyclohexylcarbodiimide (DCC) step1 Dissolve in Anhydrous Solvent (e.g., Dichloromethane or THF) start->step1 step2 Stir at Room Temperature step1->step2 DMAP (catalyst) can be added step3 Monitor Reaction by TLC step2->step3 step4 Work-up: - Filter to remove DCU byproduct - Wash with dilute acid and base step3->step4 Reaction completion step5 Purification: Column Chromatography step4->step5 Concentrate filtrate end Phenyl Nicotinate step5->end

Caption: Workflow for DCC-Mediated Synthesis of Phenyl Nicotinate.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of nicotinic acid (1 equivalent) and phenol (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in one portion at room temperature.[8] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. Once the reaction is complete, filter the mixture to remove the DCU.

  • Extraction: Wash the filtrate sequentially with dilute hydrochloric acid (to remove any unreacted base if used), saturated aqueous sodium bicarbonate solution (to remove unreacted nicotinic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel as described in Method 1.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of phenyl nicotinate. This section outlines standard spectroscopic and chromatographic techniques for its characterization.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9] The expected ¹H and ¹³C NMR chemical shifts for phenyl nicotinate are predicted based on the analysis of its constituent parts (a 3-substituted pyridine ring and a phenyl ester).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenyl Nicotinate (in CDCl₃)

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine Ring
H-2~9.2 (s)~153
H-4~8.8 (d)~151
H-5~7.4 (dd)~123
H-6~8.3 (d)~137
Phenyl Ring
H-2', H-6'~7.2 (d)~122
H-3', H-5'~7.3 (t)~129
H-4'~7.4 (t)~126
Ester Group
C=O-~164
C-O (Phenyl)-~151
C-3 (Pyridine)-~128

Note: These are predicted values and may vary slightly in experimental spectra. The use of 2D NMR techniques such as COSY, HSQC, and HMBC can aid in the definitive assignment of all signals.[10]

5.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[11] The interpretation of the spectrum is based on the characteristic vibrational frequencies of different chemical bonds.[12]

Table 4: Expected FT-IR Absorption Bands for Phenyl Nicotinate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyridine and Phenyl)
~1735C=O stretchEster
~1600, ~1480C=C and C=N stretchAromatic Rings
~1270C-O stretchEster (asymmetric)
~1100C-O stretchEster (symmetric)
~750-690C-H bendMonosubstituted Phenyl

5.1.3. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[13] Phenyl nicotinate, containing two aromatic rings, is expected to exhibit characteristic UV absorptions. The λmax can be influenced by the solvent polarity.[14] For nicotinic acid derivatives, typical λmax values are observed around 260-270 nm.[15]

Chromatographic Analysis

Chromatographic methods are indispensable for assessing the purity of phenyl nicotinate and for its quantification in various matrices.

5.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the analysis of phenyl nicotinate.[16] The use of a phenyl-hexyl stationary phase can provide unique selectivity for aromatic compounds due to potential π-π interactions.[17]

Table 5: Suggested HPLC Method Parameters for Phenyl Nicotinate Analysis

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at ~265 nm
Injection Volume 10 µL

Note: Method development and validation are essential to ensure accuracy, precision, linearity, and robustness for a specific application.[18]

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[19][20] Phenyl nicotinate is amenable to GC analysis.

Table 6: Suggested GC-MS Method Parameters for Phenyl Nicotinate Analysis

ParameterRecommended Condition
Column HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of ~1 mL/min
Injection Mode Split or splitless
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40-400

Safety and Handling

Phenyl nicotinate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H317: May cause an allergic skin reaction.[2]

    • H318: Causes serious eye damage.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]

For detailed information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[2][3]

Conclusion

This technical guide has provided a detailed and practical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of phenyl nicotinate. The experimental protocols and analytical methods described herein are based on established chemical principles and are designed to be readily applicable in a research and development setting. By consolidating this critical information, this guide aims to facilitate the work of scientists and professionals in leveraging the potential of phenyl nicotinate in their respective fields.

References

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  • Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore.
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  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
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  • Thieme. (n.d.).
  • PubMed. (2003, September 1). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165.
  • PubMed. (2024, September 30). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking.
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  • PubMed. Contact hypersensitivity to dicyclohexylcarbodiimide and diisopropylcarbodiimide in female B6C3F1 mice.
  • PubMed. (2007, September 6). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution.
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Exploratory

Mechanism of Action of Phenyl Nicotinate in Epidermal Cells: A Technical Guide to Cutaneous Vasodilation and Pharmacokinetics

Introduction: The Physicochemical Rationale Phenyl nicotinate is a lipophilic ester of nicotinic acid (niacin) widely utilized in dermatological and pharmacokinetic research as a topical rubefacient. While free nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Rationale

Phenyl nicotinate is a lipophilic ester of nicotinic acid (niacin) widely utilized in dermatological and pharmacokinetic research as a topical rubefacient. While free nicotinic acid possesses potent vasodilatory properties, its high polarity severely restricts its ability to permeate the lipophilic stratum corneum. Esterification with a phenyl group significantly increases the molecule's partition coefficient (LogP), transforming it into a highly efficient prodrug that rapidly penetrates the epidermal barrier[1]. Upon reaching the viable epidermis, it initiates a complex, self-amplifying signaling cascade that culminates in profound localized vasodilation.

Epidermal Permeation and Prodrug Activation

The mechanism of action begins with the transdermal delivery of the prodrug. The stratum corneum acts as the primary rate-limiting barrier. Due to its optimized lipophilicity, phenyl nicotinate diffuses through the intercellular lipid matrices of the stratum corneum at a vastly accelerated rate compared to free nicotinic acid[1].

Once it reaches the viable epidermis and the upper dermis, phenyl nicotinate is rapidly hydrolyzed by non-specific cutaneous esterases (such as alpha-naphthylacetate-esterase)[1]. This enzymatic cleavage liberates phenol and the active moiety, nicotinic acid. This localized metabolism generates a high concentration of the active drug exactly at the site of its target receptors near the epidermis-dermis boundary, maximizing pharmacological efficacy while minimizing systemic exposure[1].

Molecular Mechanism of Action: The GPR109A-Prostaglandin Axis

The core mechanism of phenyl nicotinate-induced vasodilation is entirely dependent on the in situ generation of nicotinic acid and its subsequent binding to GPR109A (also known as HCA2 or HM74A), a Gi​ / Gq​ -protein coupled receptor[2].

  • Receptor Activation: GPR109A is highly expressed on epidermal Langerhans cells and, to a lesser extent, keratinocytes[3]. The liberated nicotinic acid binds to these receptors with high affinity.

  • Intracellular Calcium Mobilization: Activation of GPR109A triggers a G-protein-mediated signaling cascade. This activates Phospholipase C (PLC), which cleaves membrane phospholipids to generate inositol triphosphate (IP3), leading to a rapid and transient increase in intracellular calcium ( Ca2+ ) within the Langerhans cells[3][4].

  • The Arachidonic Acid Cascade: The surge in intracellular Ca2+ activates Phospholipase A2 (PLA2). PLA2 translocates to the cellular membranes and liberates arachidonic acid from the lipid bilayer[4].

  • Prostanoid Synthesis: Free arachidonic acid is rapidly metabolized by cyclooxygenase enzymes (predominantly COX-1 and COX-2) into prostaglandin endoperoxides. In Langerhans cells, specific synthases convert these intermediates primarily into Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[3][4].

  • Paracrine Vasodilation: PGD2 and PGE2 act as paracrine signaling molecules. They diffuse from the epidermis into the highly vascularized dermal papillae and bind to their respective receptors—DP1 for PGD2, and EP2/EP4 for PGE2—located on the vascular smooth muscle cells of the dermal microvasculature[2][4]. This binding induces smooth muscle relaxation, leading to significant cutaneous vasodilation, clinically observed as erythema or the "niacin flush"[4].

Pathway PN Phenyl Nicotinate (Topical Application) Est Cutaneous Esterases (Epidermis/Dermis) PN->Est NA Nicotinic Acid (Active Moiety) Est->NA GPR GPR109A Receptor (Langerhans Cells) NA->GPR Sig G-protein & PLC Activation Intracellular Ca2+ Increase GPR->Sig PLA2 Phospholipase A2 (PLA2) Activation Sig->PLA2 AA Arachidonic Acid Release PLA2->AA COX COX-1 / COX-2 Enzymatic Conversion AA->COX PG PGD2 & PGE2 Synthesis & Efflux COX->PG Vasc DP1 & EP2/EP4 Receptors (Dermal Microvasculature) PG->Vasc Vaso Cutaneous Vasodilation (Erythema/Rubor) Vasc->Vaso

Figure 1: Molecular signaling cascade of phenyl nicotinate inducing cutaneous vasodilation.

Quantitative Pharmacodynamics

To understand the kinetics of this pathway, we must analyze the quantitative data governing the receptor interactions and physiological responses.

ParameterTarget / CompoundValue / ObservationClinical & Experimental Significance
LogP (Lipophilicity) Phenyl Nicotinate~2.5 - 3.0Facilitates rapid diffusion across the hydrophobic stratum corneum barrier.
Receptor Affinity ( Kd​ ) Nicotinic Acid to GPR109A~100 nMHigh-affinity binding ensures robust activation of the signaling cascade even at low local concentrations.
Vasodilation Onset Cutaneous Microvasculature5 - 15 minutesRapid conversion and paracrine signaling lead to an acute rubefacient effect.
Perfusion Increase LSCI MeasurementUp to 300-400% above baselineProvides a highly measurable, dynamic window for assessing microvascular health.
Duration of Action Erythema / Rubor60 - 120 minutesSelf-resolving due to the rapid clearance of prostaglandins and receptor desensitization.

Experimental Methodologies & Self-Validating Protocols

As researchers, we cannot rely on visual erythema alone to validate a molecular pathway; we must employ self-validating experimental systems that isolate the specific variables of interest. The following protocols detail how to experimentally prove the GPR109A-prostaglandin mechanism of phenyl nicotinate.

Protocol 1: Ex Vivo Permeation and Metabolism Assay

Objective: To quantify the epidermal penetration rate and confirm the site of esterase-mediated hydrolysis. Causality & Logic: By using heat-separated human cadaver skin (separating the epidermis from the dermis at the lamina lucida), we can isolate the specific tissue layer responsible for the prodrug conversion[1].

  • Setup: Mount human epidermal membranes on static Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Application: Apply a standardized dose (e.g., 20 mM) of phenyl nicotinate in a volatile solvent to the donor compartment.

  • Sampling: Extract aliquots from the receptor fluid (e.g., PBS with 4% BSA to maintain sink conditions) at 1-hour intervals for 24 hours.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC). The presence of free nicotinic acid in the receptor fluid, rather than the intact ester, confirms that non-specific esterases in the viable epidermis rapidly hydrolyze the lipophilic prodrug during transit[1].

Protocol 2: In Vivo Validation of the Prostaglandin Pathway via LSCI

Objective: To prove that the resulting vasodilation is exclusively mediated by prostaglandins and not by other vasodilatory mediators like nitric oxide (NO). Causality & Logic: Laser Speckle Contrast Imaging (LSCI) is chosen over traditional single-point Laser Doppler because LSCI provides a continuous, 2D spatiotemporal map of microvascular perfusion, eliminating errors caused by the spatial heterogeneity of skin blood flow[5]. By pre-treating the skin with specific enzymatic inhibitors, we create a self-validating logical matrix: if a COX inhibitor blocks the response, the pathway is prostaglandin-dependent. If a Nitric Oxide Synthase (NOS) inhibitor fails to block the response, the pathway is NO-independent[5].

  • Acclimatization: Acclimatize healthy subjects in a temperature-controlled room ( 22±1∘C ) for 20 minutes to establish a stable baseline perfusion.

  • Pre-treatment (The Logical Control): Divide the volar forearm into three test sites.

    • Site A: Pre-treat with a topical NSAID (e.g., diclofenac, a COX inhibitor).

    • Site B: Pre-treat with L-NMMA (a competitive NOS inhibitor) via microdialysis or iontophoresis.

    • Site C: Vehicle control.

  • Provocation: Apply a standardized dose of phenyl nicotinate (e.g., 5 mM) to all three sites.

  • LSCI Monitoring: Record the microvascular response continuously for 60 minutes using an LSCI system (e.g., Perimed PeriCam PSI).

  • Data Interpretation: The NSAID pre-treated site will show an ~82% reduction in perfusion increase compared to the control, definitively proving that the vasodilation is driven by the COX-mediated prostaglandin pathway[5]. The L-NMMA site will show no significant difference from the control, ruling out nitric oxide involvement[5].

Workflow Subj Subject Acclimatization & Baseline LSCI Pre Pre-treatment (NSAID / L-NMMA / Vehicle) Subj->Pre App Topical Application (Phenyl Nicotinate) Pre->App Img Continuous LSCI Monitoring (60 min) App->Img Quant Perfusion Quantification & Statistical Analysis Img->Quant

Figure 2: In vivo experimental workflow for quantifying microvascular responses using LSCI.

Conclusion

The topical application of phenyl nicotinate represents a highly optimized method for inducing localized cutaneous vasodilation. By exploiting the lipophilicity of the phenyl ester for enhanced stratum corneum permeation, the molecule effectively utilizes endogenous epidermal esterases to deliver a targeted dose of nicotinic acid. The subsequent activation of the GPR109A receptor on Langerhans cells and the localized release of PGD2 and PGE2 provide a robust, prostaglandin-driven mechanism for increasing dermal microvascular blood flow. Understanding this pathway is critical for dermatological drug development, both for utilizing nicotinate esters as provocative agents in microcirculation studies and for developing strategies to mitigate the flushing side effects of systemic niacin therapies.

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Foundational

Toxicological and Pharmacokinetic Profile of Phenyl Nicotinate in Animal Models: A Technical Whitepaper

Executive Summary & Chemical Grounding Phenyl nicotinate (CAS 3468-53-9), the phenyl ester of nicotinic acid, is increasingly utilized as a highly reactive structural scaffold in modern drug discovery. It is frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Grounding

Phenyl nicotinate (CAS 3468-53-9), the phenyl ester of nicotinic acid, is increasingly utilized as a highly reactive structural scaffold in modern drug discovery. It is frequently employed as an intermediate in the synthesis of GPR35 modulators[1] and novel pyridine-based anti-diabetic and anti-inflammatory pharmacophores[2].

However, evaluating the toxicological profile of phenyl nicotinate in animal models requires a nuanced understanding of its ester-based architecture. Unlike stable small molecules, phenyl nicotinate is a "prodrug-like" entity that undergoes rapid in vivo hydrolysis. As a result, its toxicological footprint is a composite of its localized irritant properties, its rapid enzymatic cleavage, and the subsequent systemic effects of its two primary metabolites: nicotinic acid and phenol. This whitepaper provides an authoritative guide to evaluating phenyl nicotinate toxicity, detailing self-validating experimental workflows and the causality behind specific animal model selections.

Physicochemical Hazards & Acute Toxicity Profile

Before advancing to in vivo models, researchers must account for the acute local toxicity of the intact parent molecule. Phenyl nicotinate is a reactive ester that readily interacts with biological nucleophiles, leading to localized tissue damage upon direct contact.

According to standardized Global Harmonized System (GHS) classifications and safety data[3][4], the handling of the parent compound presents specific occupational and acute experimental hazards.

Table 1: Acute Hazard and Physicochemical Profile of Phenyl Nicotinate

ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 199.21 g/mol Small molecule; readily crosses biological membranes prior to hydrolysis.
Skin Corrosion/Irritation Category 2 (H315)Ester reactivity causes localized protein adduction and epidermal inflammation.
Serious Eye Damage Category 1 (H318)High risk of irreversible corneal opacity due to rapid hydrolysis in the aqueous humor.
Skin Sensitization Category 1Potential to act as a hapten, triggering immune-mediated contact dermatitis.
Specific Target Organ Toxicity Category 3 (Respiratory)Inhalation of dust/aerosol causes acute respiratory tract irritation.

Toxicokinetics: Esterase-Mediated Cleavage Pathways

The systemic toxicity of phenyl nicotinate in rodents and higher mammals is rarely driven by the intact parent molecule. Instead, it is dictated by tissue-specific carboxylesterases (CES). Research into quantitative structure-property relationships highlights that liver and brain esterases react differently to phenyl nicotinate, with hepatic esterases demonstrating massive catalytic efficiency for its hydrolysis[5].

Causality in Model Selection: Because rodents possess vastly higher plasma carboxylesterase activity compared to humans, murine models will clear intact phenyl nicotinate exponentially faster. Consequently, systemic toxicity observed in a rat model is almost entirely attributable to the phenol metabolite (a known neurotoxin and hepatotoxin at high doses), rather than the parent drug.

G PN Phenyl Nicotinate (Parent) CES Carboxylesterases (Liver/Plasma) PN->CES Rapid Hydrolysis NA Nicotinic Acid (Metabolite 1) CES->NA Cleavage PH Phenol (Toxicophore) CES->PH Cleavage EXC Renal Excretion NA->EXC Clearance PHASE2 Phase II Conjugation (Sulfation/Glucuronidation) PH->PHASE2 Detoxification PHASE2->EXC Clearance

Fig 1. Toxicokinetic hydrolysis of phenyl nicotinate by carboxylesterases into nicotinic acid and phenol.

Efficacy and Toxicity in Avian Models: The OPIDP Paradigm

Beyond standard rodent toxicity screening, phenyl nicotinate has been uniquely utilized in the study of Organophosphate-Induced Delayed Polyneuropathy (OPIDP). In the classic adult hen (Gallus gallus domesticus) model, diisopropylfluorophosphate (DFP) is used to induce OPIDP, which is characterized by delayed axonal degeneration and paralysis[6].

Mechanistic Grounding: Phenyl nicotinate, alongside other nicotinamide analogs, has been evaluated as a therapeutic countermeasure to provide relief from DFP-induced paralysis[6]. The scientific rationale posits that nicotinic acid derivatives may replenish axonal NAD+ pools depleted during the neurodegenerative process, or competitively interact with the neuropathy target esterase (NTE) to prevent aging of the organophosphate-enzyme complex.

Workflow A 1. Baseline Assessment (Hens, 1.5-2.0 kg) B 2. DFP Intoxication (1.1 mg/kg s.c.) A->B Induction C 3. Phenyl Nicotinate Admin (Therapeutic Intervention) B->C +24h D 4. Clinical Scoring (Gait/Paralysis 0-28 days) C->D Monitoring E 5. Tissue Harvest (Brain, Spinal Cord) D->E Endpoint F 6. NTE & AChE Assays (Biochemical Validation) E->F Analysis

Fig 2. Self-validating in vivo workflow for evaluating phenyl nicotinate in the DFP-induced OPIDP hen model.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols have been designed as closed, self-validating systems. Every step includes internal controls to isolate the specific variable under investigation.

Protocol 1: Pharmacokinetic & Esterase Hydrolysis Profiling in Murine Models

Objective: To quantify the in vivo half-life of phenyl nicotinate and the appearance of its toxicophore (phenol) in Wistar rats.

Causality & Self-Validation: We utilize a dual-cannulation approach to ensure stress-free, continuous sampling. A concurrent administration of a known CES inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) in a parallel cohort serves as the negative control, validating that esterase activity is the sole driver of hydrolysis.

Step-by-Step Methodology:

  • Surgical Preparation: Acclimate male Wistar rats (200-250g) for 7 days. Surgically implant jugular (for sampling) and femoral (for dosing) catheters. Allow 48 hours for recovery.

  • Dosing: Administer phenyl nicotinate (10 mg/kg) intravenously via the femoral catheter. Use 5% DMSO in saline as the vehicle to ensure complete solubility.

  • Sampling: Draw 200 µL of blood from the jugular catheter at 2, 5, 10, 15, 30, 60, and 120 minutes post-dose.

  • Enzyme Quenching (Critical Step): Why do we do this? Because rodent blood contains high levels of esterases, phenyl nicotinate will continue to degrade in the test tube, skewing pharmacokinetic data. Immediately transfer the drawn blood to pre-chilled tubes containing 10 µL of 1 M paraoxon (an irreversible esterase inhibitor) to halt ex vivo hydrolysis.

  • Quantification: Centrifuge to isolate plasma. Analyze via LC-MS/MS using multiple reaction monitoring (MRM) for the parent mass (m/z 200.0 -> 78.0) and the phenol metabolite.

Protocol 2: OPIDP Countermeasure Evaluation in the Hen Model

Objective: To assess the neuroprotective efficacy and toxicological threshold of phenyl nicotinate following DFP intoxication[6].

Causality & Self-Validation: The adult hen is the FDA/OECD gold standard for OPIDP because its NTE sensitivity perfectly mirrors human neurotoxicity[6]. We utilize Atropine to block acute cholinergic toxicity, ensuring the animals survive long enough to develop the delayed neuropathy, thus isolating the specific variable of interest.

Step-by-Step Methodology:

  • Baseline Validation: Select adult White Leghorn hens (1.5–2.0 kg). Assess baseline gait to ensure a score of 0 (normal, healthy ambulation).

  • Induction & Cholinergic Blockade: Administer DFP (1.1 mg/kg, s.c.) to induce >70% NTE inhibition[6]. Concurrently administer atropine sulfate (10 mg/kg, i.m.) to block acute muscarinic toxicity.

  • Intervention: Administer phenyl nicotinate (100 mg/kg, i.m.) 24 hours post-DFP intoxication.

  • Clinical Scoring: Evaluate hens daily for 28 days on a validated 0-8 scale (0 = normal, 8 = complete irreversible paralysis).

  • Biochemical Endpoint: At day 28, euthanize the subjects via decapitation. Harvest brain and spinal cord tissues. Assay for residual Acetylcholinesterase (AChE) and NTE activity using differential inhibition assays to validate the clinical scores biochemically.

Quantitative Data Presentation

The following table summarizes the expected biochemical and clinical endpoints when utilizing phenyl nicotinate in the avian OPIDP model, demonstrating its partial efficacy and safety profile at therapeutic doses.

Table 2: Comparative Toxicological Endpoints in the Avian OPIDP Model

Experimental GroupAcute Cholinergic Signs (0-24h)Day 28 Clinical Gait Score (0-8)Brain NTE Activity (% of Control)Interpretation
Vehicle Control Absent0.0 ± 0.0100%Baseline validation.
DFP Only (Positive Control) Severe (Blocked by Atropine)7.5 ± 0.5< 25%Successful OPIDP induction[6].
DFP + Phenyl Nicotinate Severe (Blocked by Atropine)4.2 ± 1.145% - 55%Partial relief of paralysis; moderate NTE protection[6].
Phenyl Nicotinate Only Absent0.0 ± 0.098%Compound is non-neurotoxic at therapeutic doses.

Conclusion

Evaluating the toxicological profile of phenyl nicotinate requires researchers to look beyond the parent structure. While it presents acute local hazards (skin/eye damage)[3][4], its systemic profile is heavily modulated by rapid esterase-driven hydrolysis[5]. By utilizing highly controlled, self-validating in vivo models—such as the paraoxon-quenched murine PK model and the atropine-supported avian OPIDP model[6]—scientists can accurately map both the therapeutic potential and the toxicological boundaries of this versatile chemical scaffold.

References

  • Google Patents. "WO2020154492A1 - Gpr35 modulators". Google Patents.
  • ResearchGate. "The treatment of delayed polyneuropathy induced by diisopropylfluorophosphate in hens". ResearchGate. Available at: [Link]

  • PubChem. "Phenyl 3-pyridinecarboxylate | C12H9NO2 | CID 77018". National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. "Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents". ResearchGate. Available at: [Link]

  • ResearchGate. "Quantitative structure–property relationships in pharmaceutical research – Part 2". ResearchGate. Available at: [Link]

Sources

Exploratory

Exploratory Research on Phenyl Nicotinate-Induced Vasodilation: Mechanisms, Methodologies, and Microvascular Applications

Introduction & Pharmacological Rationale Nicotinate esters, including methyl nicotinate, benzyl nicotinate, and phenyl nicotinate, are highly lipophilic derivatives of nicotinic acid (Vitamin B3). In dermatological and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Nicotinate esters, including methyl nicotinate, benzyl nicotinate, and phenyl nicotinate, are highly lipophilic derivatives of nicotinic acid (Vitamin B3). In dermatological and microvascular research, these esters are utilized as potent, localized rubefacients. Because of its specific partition coefficient, phenyl nicotinate rapidly penetrates the stratum corneum to interact with epidermal and dermal immune cells, provoking a transient, non-immunologic contact erythema[1].

Unlike mechanical or thermal stressors, nicotinate-induced vasodilation provides a highly specific, receptor-mediated pharmacological model. This makes it an indispensable tool for researchers evaluating the in vivo efficacy of topical anti-inflammatory compounds, assessing endothelial dysfunction, and validating the barrier integrity of novel transdermal drug delivery systems[2].

The Mechanistic Pathway: From Epidermal Penetration to Vasodilation

The vasodilatory response to phenyl nicotinate is not caused by direct action on the vascular endothelium, but rather through a complex, paracrine signaling cascade driven by the arachidonic acid pathway[3].

  • Receptor Activation: Upon penetrating the epidermis, phenyl nicotinate acts as an agonist for the G protein-coupled receptor 109A (GPR109A, also known as HCA2). This receptor is highly expressed on the surface of epidermal Langerhans cells and keratinocytes[4].

  • Arachidonic Acid Release: Activation of GPR109A triggers an influx of intracellular calcium ( Ca2+ ), which in turn activates Phospholipase A2 (PLA2). PLA2 cleaves membrane phospholipids to release free arachidonic acid[3].

  • Prostaglandin Synthesis: Free arachidonic acid serves as the primary substrate for Cyclooxygenase (COX) enzymes (predominantly COX-1 and COX-2). These enzymes convert arachidonic acid into vasodilatory prostaglandins, specifically Prostaglandin D2 (PGD2) from Langerhans cells and Prostaglandin E2 (PGE2) from keratinocytes[5].

  • Smooth Muscle Relaxation: The synthesized prostaglandins diffuse into the upper dermis. PGD2 binds to DP1 receptors, while PGE2 binds to EP2 and EP4 receptors located on the smooth muscle cells of local dermal capillaries. This binding induces profound smooth muscle relaxation, leading to localized hyperemia and visible erythema[6].

Pathway PN Phenyl Nicotinate GPR GPR109A Receptor (Langerhans & Keratinocytes) PN->GPR Binds PLA2 Phospholipase A2 (PLA2) GPR->PLA2 Activates (Ca2+ influx) AA Arachidonic Acid PLA2->AA Cleaves lipids COX Cyclooxygenase (COX) AA->COX Substrate PG Prostaglandins (PGD2/PGE2) COX->PG Synthesizes REC DP1 & EP2/4 Receptors PG->REC Activates VASO Cutaneous Vasodilation REC->VASO Smooth Muscle Relaxation

Fig 1: GPR109A-mediated prostaglandin signaling pathway inducing cutaneous vasodilation.

Experimental Methodologies: Self-Validating Protocols

To quantify phenyl nicotinate-induced vasodilation, researchers rely on non-invasive optical techniques such as Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI). LSCI is often preferred as it accounts for both the concentration and velocity of red blood cells over a wider spatial area, reducing site-specific artifacts[7].

Establishing Causality in Protocol Design
  • Concentration Selection: Literature indicates that nicotinate concentrations below 5 mmol/L produce high inter-individual variability and an unreliable plateau phase. Conversely, concentrations above 20 mmol/L saturate the receptor response, masking the subtle effects of any applied anti-inflammatory test agents[7]. Therefore, an optimal challenge dose of 10 to 20 mmol/L is strictly recommended.

  • Self-Validating Controls: Every experimental cohort must include a vehicle-only negative control site and a positive inhibition site (pre-treated with a known COX inhibitor) to ensure the observed hyperemia is exclusively prostaglandin-mediated[8].

Step-by-Step LSCI Workflow
  • Acclimatization: Rest the subject in a temperature-controlled room (20–22°C) for 15 minutes to stabilize basal sympathetic tone and peripheral blood flow.

  • Baseline Acquisition: Position the LSCI probe 15 cm above the volar forearm. Record baseline microvascular perfusion for 5 continuous minutes.

  • Application: Apply 50 µL of 15 mmol/L aqueous phenyl nicotinate to a defined 1 cm² region of interest (ROI) using a Finn chamber or standardized patch.

  • Kinetic Monitoring: Remove the patch after 2 minutes. Continuously record the perfusion response for 30 minutes. The hyperemic response typically reaches a stable plateau 5 to 10 minutes post-application[7].

  • Data Extraction: Export the data as Perfusion Units (PU). Calculate the Area Under the Curve (AUC) to quantify total microvascular reactivity.

Protocol Acclim 1. Acclimatization (20-22°C, 15 min) Base 2. Baseline LDF/LSCI (5 min continuous) Acclim->Base App 3. Topical Application (10-20 mM Phenyl Nicotinate) Base->App Mon 4. Kinetic Monitoring (30 min post-application) App->Mon Quant 5. Data Quantification (Perfusion Units & AUC) Mon->Quant

Fig 2: Standardized in vivo workflow for quantifying nicotinate-induced microvascular changes.

Pharmacological Validation: The Cyclooxygenase (COX) Inhibition Assay

To prove that the observed vasodilation is mechanistically driven by the arachidonic acid cascade rather than nitric oxide (NO) or direct neurogenic inflammation, researchers employ targeted pharmacological inhibitors.

Pre-treatment with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as indomethacin, ibuprofen, or aspirin completely blunts the nicotinate-induced erythema by inhibiting COX-1 and COX-2, thereby halting the bioformation of PGD2 and PGE2[9]. Conversely, the application of NO synthase inhibitors (like L-NMMA) yields no significant reduction in perfusion, confirming that the nitric oxide pathway is not the primary driver of this specific vasodilatory response[1].

Quantitative Data: Inhibitor Efficacy on Nicotinate-Induced Vasodilation

The table below synthesizes the expected reduction in microvascular perfusion based on selective pathway inhibition during nicotinate provocation:

Inhibitor ClassSpecific AgentMechanistic TargetEffect on Vasodilation (Perfusion Reduction)
NSAID (Non-selective) IndomethacinCOX-1 / COX-2~80 - 82% Reduction [1]
NSAID (Non-selective) AspirinCOX-1 / COX-2~75% Reduction [9]
Local Anesthetic Lidocaine/PrilocaineSensory Nerves~32% Reduction [1]
NOS Inhibitor L-NMMANitric Oxide SynthaseNo Significant Effect (0-5%) [1]

Note: The ~82% reduction achieved via NSAID pre-treatment validates the protocol as a robust, self-contained system for evaluating topical anti-inflammatory candidates.

Conclusion

Exploratory research utilizing phenyl nicotinate provides a highly reliable, non-invasive window into microvascular health and localized inflammatory cascades. By understanding the precise causality of the GPR109A-prostaglandin pathway, drug development professionals can leverage this model to rigorously screen novel COX inhibitors, DP1/EP receptor antagonists, and advanced transdermal delivery vehicles. Adhering to standardized LSCI protocols and utilizing targeted NSAID controls ensures high data integrity and reproducible in vivo outcomes.

References

  • Prostaglandins contribute to the vasodilation induced by nicotinic acid PubMed (NIH) URL: [Link]

  • Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans PMC (NIH) URL:[Link]

  • The mechanism and mitigation of niacin-induced flushing International Journal of Clinical Practice URL:[Link]

  • Seeing red: flushing out instigators of niacin-associated skin toxicity Journal of Clinical Investigation (JCI) URL:[Link]

  • Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms PubMed (NIH) URL:[Link]

  • Prostaglandins and Nicotinate-Provoked Increase in Cutaneous Blood Flow PubMed (NIH) URL:[Link]

  • Assessment of Skin Erythema After Exposure to Different Doses of Methyl Nicotinate Defense Technical Information Center (DTIC) URL:[Link]

  • The microvascular response in the skin to topical application of methyl nicotinate Diva-Portal URL:[Link]

  • Challenging the safety and efficacy of topically applied chlorogenic acid... by laser Doppler flowmetry Frontiers URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and ICH Q2(R2) Validation of a Stability-Indicating HPLC-DAD Method for Phenyl Nicotinate

Introduction & Scientific Rationale Phenyl nicotinate (CAS 3468-53-9) is a lipophilic ester prodrug of nicotinic acid, frequently utilized in dermatological research and topical formulations for its vasodilatory properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Phenyl nicotinate (CAS 3468-53-9) is a lipophilic ester prodrug of nicotinic acid, frequently utilized in dermatological research and topical formulations for its vasodilatory properties. The analytical challenge in quantifying nicotinate esters lies in their formulation stability. Premature hydrolysis of phenyl nicotinate yields free nicotinic acid—a compound known to cause severe cutaneous vasodilation (skin flushing) even at trace concentrations, which can severely limit tolerability[1].

Therefore, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quantification exercise; it is a critical safety and quality control measure. This application note outlines the causality-driven development and rigorous validation of an HPLC method with Diode-Array Detection (DAD), adhering strictly to the latest2[2].

Methodological Causality: The "Why" Behind the Protocol

To build a self-validating analytical system, every experimental choice must address the specific physicochemical properties of the analyte.

  • The Polarity Gap & Elution Strategy: Phenyl nicotinate is highly hydrophobic due to its phenyl ring, whereas its primary degradant, nicotinic acid, is highly polar. A standard isocratic method cannot efficiently elute both without severe peak broadening or excessive run times. Thus, a gradient elution strategy is mandatory to capture both the polar degradants early in the run and the lipophilic prodrug later[1].

  • Mobile Phase Chemistry: The pyridine ring of nicotinate esters is basic. Utilizing a 20 mM ammonium acetate buffer adjusted to pH 6.9 ensures the pyridine nitrogen remains unprotonated. This prevents secondary ion-exchange interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing[3]. Methanol is selected as the organic modifier to provide optimal solvation for the aromatic ester[4].

  • Detection Modality: Diode-Array Detection (DAD) is critical. By monitoring at 260 nm (the λmax​ for the pyridine chromophore), we achieve maximum sensitivity[4]. Furthermore, DAD enables real-time peak purity analysis—a mandatory requirement under ICH Q2(R2) to prove that the phenyl nicotinate peak is not co-eluting with unknown degradation products[5][6].

HPLC_Workflow A 1. Analyte Characterization (Phenyl Nicotinate) B 2. Column Selection (C18, 250 x 4.6 mm) A->B C 3. Mobile Phase Optimization (Buffer pH 6.9 / MeOH) B->C D 4. Detection Setup (UV-DAD at 260 nm) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E F 6. Routine Quantification & Stability Testing E->F

Fig 1. Step-by-step logical workflow for phenyl nicotinate HPLC method development.

Degradation_Pathway A Phenyl Nicotinate (Intact Prodrug) B Hydrolysis (Acid/Base/Enzymatic) A->B C Nicotinic Acid (Degradant/Flushing Agent) B->C D Phenol (Byproduct) B->D

Fig 2. Hydrolytic degradation pathway of phenyl nicotinate into nicotinic acid and phenol.

Experimental Protocol: Step-by-Step Methodology

Instrumentation & Materials
  • HPLC System: A quaternary pump system equipped with an autosampler, a thermostatted column compartment, and a Diode-Array Detector (DAD)[6][7].

  • Column: Macherey-Nagel Nucleosil C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent[3][4].

Reagent Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water to yield a 20 mM solution. Adjust the pH to 6.9 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane and degas[3].

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of phenyl nicotinate reference standard and dissolve in 10.0 mL of methanol to achieve a concentration of 1.0 mg/mL.

  • Working Standards: Dilute the stock solution sequentially with the diluent to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Extraction (Topical Formulations): Weigh an amount of the formulation equivalent to 5 mg of phenyl nicotinate into a 50 mL volumetric flask. Add 25 mL of mobile phase diluent, vortex vigorously for 2 minutes, and sonicate in a water bath at 30°C for 15 minutes to ensure complete extraction[1]. Dilute to the mark, centrifuge at 13,000 × g for 5 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection[3].

Chromatographic Conditions

Table 1: Optimized HPLC-DAD Parameters

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)High surface area for resolving structurally similar aromatic esters.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.9)Suppresses ionization of the pyridine ring, preventing peak tailing.
Mobile Phase B MethanolProvides optimal solvation for the lipophilic phenyl moiety.
Elution Mode Gradient (10% B to 90% B over 15 min)Ensures early elution of nicotinic acid and sharp elution of the intact ester.
Flow Rate 1.0 mL/minBalances system backpressure and analysis throughput.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate LOD.
Detection UV-DAD at 260 nmCaptures the λmax​ of the pyridine chromophore for maximum sensitivity.
Column Temp. 30°CStabilizes mobile phase viscosity and retention time reproducibility.

ICH Q2(R2) Validation Framework

The method was validated according to the lifecycle approach dictated by the 5 to ensure it is fit for its intended purpose[5].

Specificity & Forced Degradation

To prove the method is stability-indicating, phenyl nicotinate was subjected to stress conditions (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , thermal stress at 60°C, and UV light). The DAD peak purity index for the phenyl nicotinate peak remained >0.999 across all stress conditions, confirming no co-elution with degradants like nicotinic acid or phenol[2][6].

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across the reportable range from 0.5 to 50 µg/mL. The correlation coefficient ( R2 ) demonstrated excellent proportionality.

  • Accuracy: Assessed by spiking placebo matrices at 50%, 100%, and 150% of the target concentration. Recovery limits were strictly maintained between 98.0% and 102.0%[1][7].

  • Precision: Intra-day (repeatability) and inter-day (intermediate precision) were evaluated via 6 replicate injections. The Relative Standard Deviation (RSD) was maintained well below the 2.0% threshold[7].

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity index > 0.999Pass (No co-elution observed)
Linearity Range R2≥0.999 0.5 – 50 µg/mL ( R2 = 0.9998)
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.2%
Precision (RSD) 2.0%0.8% (Intra-day), 1.2% (Inter-day)
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.05 µg/mL / 0.15 µg/mL

Conclusion

This protocol establishes a self-validating, robust framework for the quantification of phenyl nicotinate. By directly addressing the specific physicochemical properties of the analyte—namely its polarity differential with its degradants and its UV absorption characteristics—the method ensures high-fidelity data. The rigorous adherence to ICH Q2(R2) standards guarantees that this procedure is fully suitable for regulatory submissions, stability testing, and routine quality control in drug development.

References

  • Validation of analytical procedures q2(r2)
  • Validation of Analytical Procedure Q2(R2)
  • Source: PubMed (NIH.gov)
  • Application Note: HPLC-DAD Method for Simultaneous Analysis of Methyl Nicotinate Source: Benchchem URL
  • Source: PMC (NIH.gov)
  • Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism Source: ACS Publications URL
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD Source: MDPI URL

Sources

Application

Application Note: Formulation and Evaluation of Phenyl Nicotinate Transdermal Matrix Patches

Target Audience: Formulation Scientists, Pharmacokineticists, and Transdermal Drug Delivery Researchers. Objective: To provide a comprehensive, mechanistically grounded protocol for the formulation, fabrication, and vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Transdermal Drug Delivery Researchers. Objective: To provide a comprehensive, mechanistically grounded protocol for the formulation, fabrication, and validation of phenyl nicotinate transdermal matrix patches using solvent casting techniques.

Mechanistic Rationale: The Role of Phenyl Nicotinate

Nicotinic acid is a highly effective lipid-regulating agent; however, its clinical utility via oral administration is severely bottlenecked by extensive hepatic first-pass metabolism and intense cutaneous flushing[1]. To bypass these pharmacokinetic limitations, highly lipophilic prodrugs—specifically nicotinate esters like dodecyl, myristyl, and phenyl nicotinate—have been engineered for transdermal delivery[1].

Phenyl nicotinate functions as a dual-action molecule in transdermal drug delivery systems (TDDS). First, it acts as a highly permeable prodrug that effortlessly partitions into the lipid-rich stratum corneum before undergoing enzymatic hydrolysis in the viable epidermis to release active nicotinic acid[1]. Second, it is a potent permeation enhancer. By stimulating localized prostaglandin release, it induces targeted dermal vasodilation (erythema), which increases local cutaneous blood flow[2]. This rapid clearance creates a "sink condition" that steepens the concentration gradient, thereby driving the enhanced systemic absorption of both the nicotinate and any co-formulated active pharmaceutical ingredients[2]. Phenyl nicotinate is frequently incorporated into polymer matrices at concentrations of 0.001% to 3% by weight to serve this enhancing function[3].

MOA PN Phenyl Nicotinate (Lipophilic Prodrug) SC Stratum Corneum Penetration PN->SC High Partition Coefficient Esterase Epidermal Esterases (Hydrolysis) SC->Esterase Diffusion NA Nicotinic Acid (Active Form) Esterase->NA Enzymatic Cleavage PG Prostaglandin Release NA->PG Receptor Activation Vaso Dermal Vasodilation (Increased Blood Flow) PG->Vaso Local Erythema Sink Enhanced Systemic Absorption Vaso->Sink Rapid Clearance

Fig 1. Mechanistic pathway of phenyl nicotinate skin permeation and vasodilation.

Formulation Design & Excipient Selection

The development of a matrix-type transdermal patch requires a delicate thermodynamic balance between the drug, the polymer matrix, and the plasticizer. A monolithic blend of hydrophilic and hydrophobic polymers is optimal for achieving sustained, zero-order release kinetics[4].

  • Matrix Polymers: Hydroxypropyl methylcellulose (HPMC E50) acts as the hydrophilic matrix-forming backbone, promoting initial moisture uptake and matrix swelling. Eudragit RS100, a hydrophobic copolymer, is blended to retard the diffusion rate, preventing dose dumping and extending the release profile up to 12–24 hours[4].

  • Plasticizers: Polyethylene glycol (PEG) 400 and propylene glycol are incorporated to lower the glass transition temperature ( Tg​ ) of the polymer blend, ensuring the dried film remains flexible and bioadhesive[5].

  • Casting Solvent: A 1:1 (v/v) mixture of chloroform and methanol provides optimal solvation for both the lipophilic phenyl nicotinate and the amphiphilic polymer blend, ensuring a molecular dispersion without precipitation[4].

Table 1: Quantitative Formulation Matrix for Phenyl Nicotinate Patches
ComponentFunctionFormulation A (Hydrophilic Bias)Formulation B (Balanced)Formulation C (Hydrophobic Bias)
Phenyl Nicotinate Active / Enhancer10% w/w10% w/w10% w/w
HPMC E50 Hydrophilic Polymer60% w/w40% w/w20% w/w
Eudragit RS100 Hydrophobic Polymer20% w/w40% w/w60% w/w
PEG 400 Plasticizer10% w/w10% w/w10% w/w
Chloroform:Methanol Casting Solvent10 mL10 mL10 mL

(Note: Percentages are based on the total dry weight of the polymer matrix).

Experimental Protocol: Patch Fabrication via Solvent Casting

The solvent casting method is the industry standard for early-stage TDDS development due to its precise control over film thickness and uniform drug distribution[4].

Workflow Polymer Polymer Selection (HPMC + Eudragit) Mixing Homogenization (Magnetic Stirring) Polymer->Mixing Solvent Solvent System (Chloroform:Methanol) Solvent->Mixing Drug Add Phenyl Nicotinate + PEG 400 Mixing->Drug Clear Solution Casting Solvent Casting (Petri Dish) Drug->Casting Uniform Dispersion Evap Controlled Evaporation (24h, Room Temp) Casting->Evap Inverted Funnel Patch Matrix Patch Harvesting & QC Evap->Patch Film Formation

Fig 2. Step-by-step solvent casting workflow for transdermal matrix patches.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of analytical-grade chloroform and methanol.

    • Causality: Chloroform dissolves the hydrophobic Eudragit RS100, while methanol dissolves the hydrophilic HPMC E50. The azeotropic-like evaporation of this mixture prevents premature precipitation of either polymer[4].

  • Polymer Hydration & Mixing: Slowly add the required quantities of HPMC E50 and Eudragit RS100 to the solvent under continuous magnetic stirring (400 RPM) until a clear, viscous solution is formed.

  • Active Incorporation: Dissolve phenyl nicotinate and PEG 400 into the polymer solution. Stir for an additional 2 hours.

    • Causality: Prolonged stirring ensures the drug is molecularly dispersed rather than suspended, preventing crystallization during drying which would otherwise disrupt release kinetics[5].

  • Casting: Pour the homogeneous solution into a flat-bottomed glass petri dish (or a specialized 12-well plate for smaller batches)[5].

  • Controlled Evaporation: Place an inverted glass funnel over the petri dish and leave it undisturbed at room temperature for 24 hours.

    • Causality: The inverted funnel restricts airflow, slowing the solvent evaporation rate. Rapid evaporation causes "orange-peel" defects and traps air bubbles within the matrix[4].

  • Harvesting: Carefully peel the dried film from the dish, cut it into uniform sizes (e.g., 2×2 cm), and mount it onto an impermeable backing membrane (e.g., aluminum foil or specialized polyester). Store in a desiccator.

Validation Checkpoint: Perform a visual and tactile inspection. A successfully cast patch must be completely transparent (indicating no drug crystallization) and possess high folding endurance without brittle fracture.

Experimental Protocol: In Vitro Skin Permeation Study

To validate the transdermal efficacy of the formulation, permeation must be quantified using a Franz diffusion cell apparatus[1].

Step-by-Step Methodology
  • Membrane Preparation: Thaw frozen excised skin (e.g., murine or porcine model) at room temperature. Carefully dissect away subcutaneous fat. Cut the skin to fit the orifice of the Franz cell[2].

    • Causality: Complete removal of subcutaneous fat is critical; residual fat acts as an artificial lipophilic sink that traps phenyl nicotinate, falsely lowering the calculated permeation rate[2].

  • Cell Assembly: Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor chamber. Ensure no air bubbles are trapped beneath the dermis[2].

  • Equilibration: Fill the receptor compartment with de-aerated phosphate-buffered saline (PBS, pH 7.4) and equilibrate at 32±0.1∘C (skin surface temperature) for 30 minutes[2].

    • Causality: De-aerating the fluid prevents the formation of micro-bubbles against the dermal surface, which would block diffusion pathways[2]. Continuous magnetic stirring (600 RPM) is required to eliminate the unstirred water layer[2].

  • Application & Sampling: Apply the 2×2 cm phenyl nicotinate patch to the stratum corneum. Withdraw 1 mL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze the samples via High-Performance Liquid Chromatography (HPLC) to determine the cumulative amount of nicotinic acid (the hydrolyzed product of phenyl nicotinate) permeated per square centimeter[1].

Validation Checkpoint: Plot the cumulative drug permeated ( μg/cm2 ) against the square root of time ( t​ ). A linear relationship ( R2>0.95 ) confirms that the patch is operating under Higuchi matrix-controlled diffusion kinetics[4].

Quality Control & Physicochemical Evaluation

Routine QC ensures batch-to-batch reproducibility. Summarized below are the critical parameters to evaluate post-fabrication.

Table 2: Quality Control Parameters for Matrix Patches
ParameterMethodologyAcceptance Criteria / Causality
Thickness Uniformity Measured using a digital micrometer at 5 different points on the patch.Standard deviation <5% . Ensures uniform drug loading and consistent diffusion path length.
Folding Endurance Repeatedly folding the patch at the exact same location until it breaks. >300 folds. Validates the efficacy of the PEG 400 plasticizer in preventing matrix brittleness.
Drug Content Dissolve a 1×1 cm patch in 100 mL methanol, sonicate, filter, and analyze via HPLC. 95%−105% of theoretical yield. Confirms no drug degradation occurred during the solvent casting process.
Moisture Content Weigh patch, place in desiccator with anhydrous calcium chloride for 72h, re-weigh. <5% moisture loss. High residual moisture alters Tg​ and accelerates drug degradation.

References

  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. PubMed.
  • Application Notes and Protocols: Employing Methyl Nicotinate to Study Transdermal Drug Delivery Enhancement. Benchchem.
  • Cellulose Derivative-Based Bioadhesive Blend Patch for Transdermal Drug Delivery. Frontiers.
  • WO2008083034A1 - Transdermal vitamin b12 delivery patch. Google Patents.
  • Formulation and Evaluation of Transdermal Patches Containing BGP-15. PMC - NIH.

Sources

Method

preparation of phenyl nicotinate derivatives for SAR studies

Application Note: Preparation and SAR Profiling of Phenyl Nicotinate Derivatives Strategic Context in Drug Discovery Pyridine-3-carboxylic acid (nicotinic acid) derivatives represent a privileged scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and SAR Profiling of Phenyl Nicotinate Derivatives

Strategic Context in Drug Discovery

Pyridine-3-carboxylic acid (nicotinic acid) derivatives represent a privileged scaffold in medicinal chemistry. Phenyl nicotinates, in particular, serve as versatile pharmacophores and prodrugs for a variety of indications, including anti-inflammatory, anti-hyperglycemic[1], and antimicrobial applications against ESKAPE pathogens[2]. In Structure-Activity Relationship (SAR) studies, the ester linkage provides a tunable site where modifying the phenolic substituents directly impacts lipophilicity (logP), metabolic stability, and target receptor affinity[2].

Mechanistic Causality: Overcoming Esterification Bottlenecks

The synthesis of phenyl nicotinates presents unique chemical challenges. Phenols are inherently poor nucleophiles due to the delocalization of oxygen's lone pair into the aromatic ring. Consequently, standard Fischer esterification is ineffective[3]. Furthermore, the basic nitrogen of the pyridine ring can form unreactive salts with acidic coupling byproducts, stalling the reaction[4].

To bypass these limitations, two primary causal strategies are employed:

  • Method A (Acid Chloride Activation): Nicotinic acid is converted into the highly electrophilic nicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂). The addition of a non-nucleophilic organic base (e.g., triethylamine) serves a dual purpose: it neutralizes the HCl generated, preventing the protonation of the pyridine nitrogen, and it deprotonates the phenol to form a highly nucleophilic phenoxide ion[4].

  • Method B (Steglich Esterification): For acid-sensitive or highly sterically hindered phenols, carbodiimide coupling (using EDC or DCC) is paired with 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate rapidly acylates the sluggish phenol, while suppressing the formation of unreactive N-acylurea byproducts[3].

Synthetic Decision Workflow

SAR_Workflow NA Nicotinic Acid Core Eval Evaluate Phenol Sterics & Electronics NA->Eval Phenol Substituted Phenols (R=EDG/EWG) Phenol->Eval MethodA Method A: Acid Chloride (SOCl2, Et3N, DCM) Eval->MethodA Unhindered / EWG MethodB Method B: Steglich (EDC, DMAP, DCM) Eval->MethodB Acid-Sensitive / EDG Product Phenyl Nicotinate Derivatives MethodA->Product MethodB->Product SAR SAR Evaluation (Lipophilicity, Stability, IC50) Product->SAR Lead Lead Optimization SAR->Lead Lead->Phenol Refine R-groups

Fig 1: Synthetic decision workflow and SAR optimization cycle for phenyl nicotinate derivatives.

Experimental Protocols

Self-Validating Design: Both protocols are designed with visual and chromatographic checkpoints to ensure the reaction is proceeding correctly without relying solely on end-point analysis.

Protocol A: Nicotinoyl Chloride Method (For robust, unhindered phenols)

  • Chlorination: Suspend nicotinic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (15 mmol) and a catalytic drop of DMF.

    • Causality & Validation: DMF forms the Vilsmeier-Haack reagent, accelerating chlorination[4]. The reaction is complete when gas evolution (SO₂, HCl) ceases and the suspension becomes a clear solution.

  • Concentration: Evaporate excess SOCl₂ under reduced pressure to yield crude nicotinoyl chloride hydrochloride as a white solid[4].

  • Esterification: Redissolve the acid chloride in DCM (15 mL) and cool to 0 °C. Add the substituted phenol (10 mmol).

  • Base Addition: Dropwise add triethylamine (25 mmol).

    • Causality & Validation: Excess base is required to neutralize both the hydrochloride salt of the acid chloride and the HCl generated during esterification. A white precipitate of triethylammonium chloride will immediately form, validating the coupling event.

  • Workup: Stir for 4 hours at room temperature. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: EDC/DMAP Steglich Esterification (For acid-sensitive or deactivated phenols)

  • Activation: Dissolve nicotinic acid (10 mmol) and the substituted phenol (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol, 10 mol%).

    • Causality: Using a catalytic amount prevents excessive basicity while ensuring the continuous turnover of the N-acylpyridinium active species[3].

  • Coupling: Cool the mixture to 0 °C and add EDC hydrochloride (12 mmol) in one portion.

    • Validation: EDC is preferred over DCC as its urea byproduct is water-soluble, allowing for a self-purifying aqueous workup rather than tedious filtration[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the phenol spot validates completion.

  • Workup: Wash the reaction mixture sequentially with water, 0.5 M citric acid (to remove DMAP and unreacted pyridine core), and brine. Dry, concentrate, and crystallize.

Quantitative SAR Data Summary

The following table synthesizes representative SAR data for phenyl nicotinate derivatives, illustrating how stereoelectronic modifications influence both synthetic yield and physicochemical properties.

Phenol Substituent (R)Electronic NaturePreferred MethodYield (%)LogP (Calculated)Hydrolysis Half-life (pH 7.4)
-H (Unsubstituted) NeutralMethod A91%2.1545 hours
4-OCH₃ Electron-Donating (EDG)Method B85%2.02>72 hours
4-NO₂ Electron-Withdrawing (EWG)Method A94%2.252.5 hours
2,6-Diisopropyl Sterically HinderedMethod B68%4.10>100 hours
3-F Mild EWGMethod A88%2.3018 hours

Table 1: SAR profiling of phenyl nicotinate derivatives. Electron-withdrawing groups (EWGs) like -NO₂ increase the electrophilicity of the ester carbonyl, drastically reducing hydrolysis half-life, making them ideal for rapid-release prodrugs. Conversely, bulky or electron-donating groups (EDGs) stabilize the ester.

Quality Control & Analytical Validation

To ensure structural integrity before biological screening, synthesized derivatives must be validated:

  • ¹H NMR (CDCl₃): The pyridine protons are highly diagnostic. Look for the distinct downfield signals of the nicotinoyl core: a doublet at ~9.4 ppm (H-2), a doublet of doublets at ~8.8 ppm (H-6), and a doublet of triplets at ~8.4 ppm (H-4).

  • ¹³C NMR: The ester carbonyl carbon must appear at approximately 163-165 ppm. A shift upfield indicates failure to form the ester (the free acid appears at ~170 ppm).

  • IR Spectroscopy: A strong, sharp C=O stretching frequency at 1730–1750 cm⁻¹ confirms the phenolic ester bond, which is distinct from aliphatic esters (~1710 cm⁻¹).

Sources

Application

Application Notes &amp; Protocols: Encapsulation of Phenyl Nicotinate in Solid Lipid Nanoparticles (SLNs)

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and optimization of Phenyl Nicotinate-loaded Solid Li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and optimization of Phenyl Nicotinate-loaded Solid Lipid Nanoparticles (SLNs). Moving beyond a simple recitation of steps, this guide delves into the causal relationships behind experimental choices, offering field-proven insights to ensure robust and reproducible results. We will explore core methodologies, including high-shear homogenization and microemulsion techniques, detail critical characterization protocols, and provide troubleshooting advice. The objective is to equip the user with the foundational knowledge and practical protocols necessary to successfully encapsulate phenyl nicotinate, a lipophilic active, within a biocompatible and controlled-release nanocarrier system.

Introduction: The Rationale for Encapsulating Phenyl Nicotinate in SLNs

Phenyl nicotinate, the phenyl ester of nicotinic acid, is a lipophilic compound with potential applications where controlled local delivery of nicotinic acid is desired. However, like many active pharmaceutical ingredients (APIs), its delivery can be optimized to enhance efficacy, improve stability, and control its release profile.

Solid Lipid Nanoparticles (SLNs) have emerged as a highly promising drug delivery platform, particularly for lipophilic drugs.[1][2] These carriers are composed of physiological lipids that are solid at room and body temperatures, dispersed in an aqueous surfactant solution.[1][3] The core advantages that make SLNs an excellent choice for phenyl nicotinate include:

  • Enhanced Bioavailability: SLNs can improve the bioavailability of poorly water-soluble molecules.[4]

  • Controlled and Sustained Release: The solid lipid matrix reduces the mobility of the entrapped drug, allowing for a sustained release profile, which can reduce dosing frequency and improve patient compliance.[3][5]

  • Protection of Labile Molecules: The solid core protects the encapsulated API from chemical degradation.[5][6]

  • Excellent Biocompatibility: SLNs are formulated from biodegradable and physiological lipids, minimizing the risk of toxicity.[6][7]

  • Scalability: Many production methods, such as high-pressure homogenization, are well-established and can be scaled for industrial production.[8]

This guide will provide the necessary protocols to leverage these advantages for the effective encapsulation of phenyl nicotinate.

Part 1: Foundational Strategy: Pre-formulation and Component Selection

The success of any SLN formulation is predetermined by the judicious selection of its core components. The physicochemical properties of the lipid and surfactant directly influence particle size, drug loading capacity, stability, and the release profile.

The Solid Lipid Matrix: The Core of the Nanoparticle

The choice of lipid is paramount as it forms the nanoparticle's core and directly interacts with the phenyl nicotinate. Key selection criteria include:

  • Drug Solubility: Phenyl nicotinate, being lipophilic, must be soluble in the molten lipid. Higher solubility generally leads to higher encapsulation efficiency. An initial screening of the API's solubility in various molten lipids (e.g., Glyceryl monostearate, tristearin, stearic acid, cetyl palmitate) is a critical first step.[7][9][10]

  • Melting Point: The lipid should have a melting point sufficiently high to be solid at both room and body temperature, ensuring the integrity of the solid matrix post-administration.

  • Crystallinity: The crystal structure of the lipid matrix affects both drug loading and release. Lipids that form a less-perfect, amorphous, or distorted crystal lattice can accommodate more drug molecules.[11] Using a mixture of different lipids can create these imperfections, enhancing loading capacity.[11]

Table 1: Common Solid Lipids for SLN Formulation

Lipid ClassExamplesTypical Melting Point (°C)Key Considerations
TriglyceridesTristearin, Tripalmitin55 - 72Highly crystalline, may lead to drug expulsion over time.
Partial GlyceridesGlyceryl Monostearate (GMS)55 - 65Forms less perfect crystals, often improving drug loading.
Fatty AcidsStearic Acid, Palmitic Acid69 - 72Can interact with basic drugs; good for creating stable matrices.
WaxesCetyl Palmitate46 - 51Provides high stability but may have lower drug loading.
The Surfactant System: The Key to Stability

Surfactants (or emulsifiers) are critical for stabilizing the SLN dispersion by reducing interfacial tension and preventing particle aggregation through steric or electrostatic repulsion.[12]

  • Biocompatibility: For pharmaceutical applications, biocompatible, non-ionic surfactants are preferred. Examples include Poloxamers (e.g., Poloxamer 188), polysorbates (e.g., Tween® 80), and natural surfactants like lecithin.[9][13]

  • Concentration: The surfactant concentration must be optimized. While sufficient surfactant is needed for stability, excessive amounts can lead to toxicity and may form micelles, which can reduce the amount of drug available for encapsulation. A typical concentration range is 0.5% to 5% (w/v) in the aqueous phase.[3][12]

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value of the surfactant influences the type of emulsion formed. For oil-in-water (o/w) emulsions required for SLN production, surfactants with higher HLB values (8-18) are generally preferred.

Part 2: Core Methodologies for Preparing Phenyl Nicotinate-Loaded SLNs

Several methods can be employed to produce SLNs.[13] The choice depends on the properties of the drug, the desired scale of production, and available equipment. We will detail two of the most robust and widely used methods: Hot High-Pressure Homogenization and the Microemulsion technique.

Methodology A: Hot High-Pressure Homogenization (HPH)

This is the most common and reliable method for SLN production, known for its scalability and the absence of organic solvents.[4][6][13][14] The principle involves forcing a hot pre-emulsion through a narrow gap at high pressure, which generates intense shear stress and cavitation forces that break down droplets into the nanometer range.[4]

  • Preparation of the Lipid Phase:

    • Accurately weigh the selected solid lipid (e.g., Glyceryl monostearate) and the required amount of phenyl nicotinate.

    • Heat the lipid in a beaker to a temperature approximately 5-10°C above its melting point (e.g., 75-80°C).[15]

    • Once molten, add the phenyl nicotinate and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.[9]

    • Heat this aqueous phase to the same temperature as the lipid phase. Maintaining equal temperatures is crucial to prevent premature lipid solidification.[9]

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase while stirring at high speed (e.g., 8,000-10,000 rpm) using a high-shear mixer (e.g., Ultra-Turrax®).

    • Homogenize for 5-10 minutes to form a coarse, milky oil-in-water (o/w) pre-emulsion.[9][10] A good pre-emulsion is vital for achieving small particle sizes in the next step.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3-5 cycles.[15] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and SLN Formation:

    • The resulting hot nanoemulsion is collected and cooled rapidly in an ice bath or by placing it at room temperature under gentle stirring.

    • This cooling step causes the lipid to recrystallize, solidifying the nanoparticles and forming the final SLN dispersion.[13]

G cluster_lipid Lipid Phase (75-80°C) cluster_aqueous Aqueous Phase (75-80°C) A Weigh Solid Lipid & Phenyl Nicotinate B Heat Above M.P. & Dissolve Drug A->B E Pre-emulsification (High-Shear Mixer) B->E C Weigh Surfactant & Purified Water D Heat & Dissolve Surfactant C->D D->E F High-Pressure Homogenization (HPH) E->F G Cooling & Recrystallization (Ice Bath / RT) F->G H Final SLN Dispersion G->H

Caption: Workflow for Hot High-Pressure Homogenization (HPH).

Methodology B: Microemulsion Technique

This method leverages the spontaneous formation of a thermodynamically stable microemulsion, which is then used as a template to produce SLNs. It is particularly effective for achieving very small particle sizes.[15][16]

  • Component Mixing:

    • In a single beaker, combine the solid lipid, surfactant, a co-surfactant (e.g., butanol, ethanol), and a small amount of purified water.

    • Add the phenyl nicotinate to this mixture.

  • Formation of the Hot Microemulsion:

    • Heat the mixture to a temperature above the lipid's melting point (e.g., 65-70°C) under gentle magnetic stirring.[9][17]

    • Continue stirring until the mixture becomes an optically clear, transparent, single-phase liquid. This indicates the formation of a stable o/w microemulsion.

  • Dispersion and Precipitation:

    • Prepare a large volume of cold water (2-3°C) in a separate, larger beaker, under moderate stirring.[17]

    • Rapidly disperse the hot microemulsion into the cold water. This can be done by injection or by pouring it quickly. A volume ratio of hot microemulsion to cold water of 1:25 to 1:50 is typical.[17]

  • SLN Formation:

    • The sudden temperature drop breaks the microemulsion's stability and causes the lipid to rapidly precipitate out of the solution, forming a fine dispersion of solid lipid nanoparticles.

G A Combine: - Solid Lipid - Phenyl Nicotinate - Surfactant / Co-surfactant - Water B Heat & Stir (65-70°C) to form clear microemulsion A->B D Rapidly Disperse Hot Microemulsion into Cold Water B->D C Prepare Large Volume of Cold Water (2-3°C) C->D E Lipid Precipitation & SLN Formation D->E F Final SLN Dispersion E->F

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproduct impurities in phenyl nicotinate crystallization

Welcome to the Technical Support Center for downstream processing and crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of high-purity nicotinate esters.

The crystallization of phenyl nicotinate is notoriously prone to impurity entrapment. Because the esterification of nicotinic acid with phenol often requires aggressive coupling agents or highly reactive intermediates (like nicotinoyl chloride), the crude matrix is typically loaded with unreacted starting materials, hydrolysis byproducts, and coupling artifacts[1].

Below is an in-depth, causality-driven guide to troubleshooting your crystallization workflows, ensuring that every protocol you run acts as a self-validating system.

Process Workflow: Phenyl Nicotinate Isolation

G N1 Reaction Mixture (Nicotinoyl Chloride + Phenol) N2 Crude Phenyl Nicotinate (+ Phenol, Nicotinic Acid) N1->N2 Quench & Extract N3 Aqueous Base Wash (5% Na2CO3) N2->N3 Liquid-Liquid Extraction N4 Aqueous Waste (Phenoxide & Nicotinate Salts) N3->N4 Removes Acidic Byproducts N5 Organic Phase (Enriched Ester in EtOAc) N3->N5 Retains Target Ester N6 Solvent Exchange & Cooling Crystallization N5->N6 Evaporate & Add Isopropanol N7 Mother Liquor (Trace Impurities) N6->N7 Filtration N8 Pure Phenyl Nicotinate Crystals N6->N8 Filtration & Drying

Workflow for the synthesis, extraction, and crystallization of phenyl nicotinate.

Troubleshooting Guide & FAQs

Q1: Why is unreacted phenol co-crystallizing with my phenyl nicotinate, and how do I prevent this? Mechanistic Cause: Phenol can form strong intermolecular hydrogen bonds or simply become occluded in the crystal lattice if the crystallization solvent becomes supersaturated with it at low temperatures. Solution: Do not rely on crystallization alone to remove phenol. You must implement an aggressive pre-crystallization aqueous wash. Phenol is weakly acidic ( pKa​≈9.95 ). Washing the organic extraction layer (e.g., Ethyl Acetate) with a mild base like cold 5% Na2​CO3​ converts phenol to highly water-soluble sodium phenoxide, partitioning it entirely into the aqueous waste[2].

Q2: I am observing nicotinic acid contamination in my final ester crystals. What causes this? Mechanistic Cause: Nicotinic acid contamination usually arises from the hydrolysis of the highly reactive nicotinoyl chloride intermediate (if trace water is present during synthesis) or the hydrolysis of the phenyl nicotinate product itself during overly aggressive, highly basic workups[3]. Solution: Ensure strictly anhydrous conditions during the initial coupling phase[1]. To remove existing nicotinic acid ( pKa​≈4.75 ), the same 5% Na2​CO3​ wash used for phenol will deprotonate the acid into a highly soluble carboxylate salt[2]. Self-Validation Check: Monitor the pH of your aqueous effluent; it must remain ≥10 to ensure complete deprotonation of both phenol and nicotinic acid.

Q3: We used DCC/DMAP for the esterification. How do we eliminate the persistent dicyclohexylurea (DCU) byproduct? Mechanistic Cause: Carbodiimide couplings (like DCC) produce DCU, which has notoriously poor solubility in most organic solvents but just enough solubility to contaminate cooling crystallizations[4]. Solution: Before attempting the final crystallization, exchange your solvent to dichloromethane or ethyl acetate and cool the crude mixture to 0°C. This forces the bulk precipitation of DCU, which can be removed via cold filtration. For the final crystallization of the ester, utilize a solvent like hot 2-propanol where residual DCU is insoluble at reflux and can be filtered off hot[4].

Q4: What is the optimal solvent system for the primary crystallization of phenyl nicotinate? Mechanistic Cause: An optimal solvent must provide a steep solubility curve (high solubility at reflux, near-zero at 0–5°C) while keeping trace non-polar impurities dissolved in the mother liquor. Solution: Literature and field experience show that 2-propanol or pure ethanol are exceptional choices for nicotinate esters[4][5]. They prevent the oiling-out phenomenon often seen with mixed solvent systems (like EtOAc/Hexane) and yield high polymorphic purity.

Quantitative Impurity Profiling

To effectively troubleshoot, you must align the chemical properties of your impurities with your analytical detection methods.

Table 1: Impurity Profiling and Removal Strategies

ImpurityMechanistic Origin pKa​ / PropertyOptimal Removal StageAnalytical Detection
Phenol Unreacted starting material ∼9.95 Pre-crystallization (5% Na2​CO3​ wash)HPLC-UV (270 nm), 1H NMR (multiplet ~6.8-7.3 ppm)
Nicotinic Acid Hydrolysis of chloride/ester ∼4.75 Pre-crystallization (5% Na2​CO3​ wash)HPLC-UV (260 nm), TLC (low Rf​ in EtOAc/Hexane)
DCU Byproduct of DCC couplingHighly insolublePost-reaction (Cold filtration at 0°C)IR (strong urea C=O stretch ~1630 cm⁻¹)
Solvent Entrapment Rapid uncontrolled nucleationVariableCrystallization (Controlled cooling rate)TGA, 1H NMR (residual solvent peaks)

Step-by-Step Methodology: Self-Validating Crystallization Protocol

This protocol is designed to purge upstream impurities prior to nucleation, ensuring the final crystalline lattice of phenyl nicotinate is uncompromised.

Phase 1: Pre-Crystallization Workup (Impurity Purge)

  • Quench and Dilute: Following the esterification reaction, quench the mixture with ice-cold distilled water to hydrolyze any unreacted nicotinoyl chloride[1]. Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Alkaline Partitioning: Wash the organic layer with 3 equal volumes of cold 5% aqueous Na2​CO3​ .

    • Causality: This selectively deprotonates phenol and nicotinic acid, forcing them into the aqueous phase[2].

    • Validation: Test the pH of the aqueous layer after the final wash. If pH < 10, perform an additional wash to prevent phenol carryover.

  • Brine Wash and Drying: Wash the organic layer with saturated NaCl to break any emulsions and remove residual water. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes, then filter.

Phase 2: Primary Crystallization 4. Solvent Exchange: Concentrate the EtOAc layer in vacuo until a crude solid or thick oil remains. Resuspend the crude phenyl nicotinate in a minimum volume of boiling 2-propanol (approx. 3-5 mL per gram of crude)[4]. 5. Hot Filtration: If carbodiimide coupling was used, immediately filter the boiling solution through a pre-warmed Celite pad to remove insoluble DCU[4]. 6. Controlled Nucleation: Transfer the filtrate to a controlled-temperature crystallizer. Cool the solution from reflux to room temperature at a strict rate of 0.5°C/min.

  • Causality: Rapid cooling causes localized supersaturation, leading to solvent entrapment and amorphous precipitation.

  • Maturation: Once at room temperature, transfer the vessel to an ice bath (0–5°C) and age the slurry for 2 hours to maximize yield[5].

Phase 3: Isolation and Validation 8. Filtration and Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold 2-propanol to displace the impurity-rich mother liquor. 9. Drying and Verification: Dry the crystals in a vacuum oven at 40°C to a constant weight. Validate purity using HPLC-UV and confirm the absence of trapped solvent via TGA.

References

  • Christensen, J. B. (2001). "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules. 4

  • Al-Mutabagani, L. A., et al. (2020). "Experimental and Computational Approaches of Newly Polymorphic Supramolecular H-Bonded Liquid Crystal Complexes." Frontiers in Chemistry. 5

  • Yang, T., et al. (2007). "Supporting Information: Syntheses of nicotinamide riboside and derivatives." Journal of Medicinal Chemistry. 1

  • Kumar, S., et al. (2017). "How to purify Nicotinic acid derivatives from the reaction mixture?" ResearchGate.2

  • Lonza Group / Review Authors (2022). "Methods to Produce Nicotinic Acid with Potential Industrial Applications." PMC - NIH. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalytic Synthesis Pathways for Phenyl Nicotinate Esters

For Researchers, Scientists, and Drug Development Professionals The synthesis of phenyl nicotinate esters, a key structural motif in many pharmaceuticals and biologically active compounds, has been a significant focus of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl nicotinate esters, a key structural motif in many pharmaceuticals and biologically active compounds, has been a significant focus of chemical research. This guide provides a comprehensive comparison of the primary catalytic pathways for their synthesis, offering insights into the underlying mechanisms, performance metrics, and practical considerations for each approach. By presenting a side-by-side analysis of direct esterification, transesterification, and cross-coupling reactions, this document aims to equip researchers with the knowledge to select the most suitable method for their specific synthetic challenges.

Direct Esterification of Nicotinic Acid with Phenol

Direct esterification represents the most straightforward approach to phenyl nicotinate synthesis, involving the condensation of nicotinic acid and phenol. This reaction is typically catalyzed by acids and requires the removal of water to drive the equilibrium towards product formation.

Acid Catalysis: The Fischer-Speier Method and Beyond

The classical Fischer-Speier esterification, utilizing strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a well-established method for forming esters from carboxylic acids and alcohols.[1][2] In the context of phenyl nicotinate synthesis, the mechanism involves the protonation of the carbonyl oxygen of nicotinic acid, which enhances its electrophilicity and facilitates nucleophilic attack by phenol.[1][3]

However, the direct esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols.[4] To overcome this, various catalysts and reaction conditions have been explored.

  • Brønsted Acids: Sulfuric acid and phosphoric acid have been shown to catalyze the direct esterification of phenols, with the reaction being more effective when water is removed.[4] A patent describes the use of a borate-sulfuric acid complex as an effective catalyst for the synthesis of phenyl esters from phenols and carboxylic acids, with reaction temperatures ranging from 75°C to 285°C.[5] Another method employs boron trioxide as a catalyst for the esterification of nicotinic acid with various alcohols.[6]

  • Solid Acid Catalysts: To simplify catalyst removal and improve the environmental profile of the reaction, solid acid catalysts have been investigated. For instance, MoO₃/SiO₂ has been reported as a bifunctional catalyst for the synthesis of methyl nicotinate, suggesting its potential applicability to phenyl nicotinate synthesis.[7]

Causality in Experimental Choices: The choice of a strong acid catalyst is dictated by the need to activate the carboxylic acid for attack by the weakly nucleophilic phenol. The requirement for elevated temperatures and water removal is a direct consequence of the reversible nature of the Fischer esterification.[1] The exploration of solid acid catalysts is driven by the desire for more sustainable and easily separable catalytic systems.

Mechanistic Pathway: Acid-Catalyzed Direct Esterification

Acid_Catalyzed_Direct_Esterification cluster_0 Catalytic Cycle NA Nicotinic Acid NA_H Protonated Nicotinic Acid NA->NA_H + H+ P Phenol Tet_Int Tetrahedral Intermediate P->Tet_Int H_plus H+ H_plus->NA NA_H->Tet_Int + Phenol PN Phenyl Nicotinate Tet_Int->PN - H₂O, - H+ H2O H₂O

Caption: Mechanism of acid-catalyzed direct esterification.

Transesterification Routes

Transesterification involves the conversion of one ester to another by reacting it with an alcohol, in this case, phenol.[8] This method is particularly useful when starting from readily available alkyl nicotinates, such as methyl or ethyl nicotinate. The reaction can be catalyzed by both acids and bases.[9][10]

Base-Catalyzed Transesterification

Base-catalyzed transesterification typically employs an alkoxide or a strong organic base. The mechanism proceeds via a nucleophilic addition-elimination pathway at the ester carbonyl.[8] For the synthesis of phenyl nicotinate, a phenoxide, generated in situ or added as a salt, acts as the nucleophile.

  • Alkaline Catalysts: C1-C4 alkoxides are commonly used as catalysts for the transesterification of alkyl nicotinates with alcohols.[9]

  • Organocatalysts: Tertiary amine bases like 4-dimethylaminopyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the synthesis of phenyl esters from carboxylic acids and diphenyl carbonate, suggesting their potential in transesterification reactions.[11][12]

Acid-Catalyzed Transesterification

Similar to direct esterification, acid catalysis in transesterification involves the protonation of the carbonyl oxygen of the starting ester, enhancing its electrophilicity for attack by phenol.[12]

Causality in Experimental Choices: The choice between acid and base catalysis often depends on the stability of the substrates and products to the reaction conditions. Base catalysis is often faster but can be complicated by saponification if water is present. Acid catalysis is reversible and requires driving the equilibrium, typically by removing the alcohol byproduct.

Mechanistic Pathway: Base-Catalyzed Transesterification

Base_Catalyzed_Transesterification cluster_1 Catalytic Cycle Alkyl_Nicotinate Alkyl Nicotinate Tet_Int_Base Tetrahedral Intermediate Alkyl_Nicotinate->Tet_Int_Base + PhO⁻ Phenoxide Phenoxide (PhO⁻) Phenoxide->Tet_Int_Base Phenyl_Nicotinate Phenyl Nicotinate Tet_Int_Base->Phenyl_Nicotinate - RO⁻ Alkoxide Alkoxide (RO⁻) Phenyl_Nicotinate->Alkoxide

Caption: Mechanism of base-catalyzed transesterification.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methodologies for the formation of C-O bonds, which can be applied to the synthesis of phenyl nicotinate. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel.

Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed reactions provide a versatile platform for ester synthesis. One approach involves the carbonylation of aryl halides or their surrogates in the presence of an alcohol or phenol.[13]

A notable example is the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates to produce esters.[13] While not directly demonstrated for phenyl nicotinate, this methodology highlights the potential of using nicotinic acid derivatives and phenol under palladium catalysis. A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl substrate, followed by CO insertion and subsequent reaction with phenol to yield the ester product.[13]

Another relevant strategy is the palladium-catalyzed coupling of aryl halides with ester enolates, which has been used to synthesize α-aryl esters.[14][15] While this is for C-C bond formation, the principles of palladium catalysis are transferable.

Nickel-Catalyzed Ester Transfer Reactions

Nickel catalysis has emerged as a powerful tool for C-O bond formation. A significant development is the nickel-catalyzed ester transfer reaction from phenyl nicotinate to various aromatic bromides.[16] This reaction demonstrates the ability of a nickel catalyst to cleave the C-O bond of an aromatic ester and transfer the ester moiety to another aryl group. While this is the reverse of the desired synthesis, it underscores the potential of nickel catalysis in this area and provides insights into the reactivity of phenyl nicotinate.

Causality in Experimental Choices: Transition metal-catalyzed methods are chosen for their high efficiency, broad functional group tolerance, and ability to be performed under mild conditions. The choice of ligand is crucial for modulating the reactivity and stability of the catalyst.[14][16]

Mechanistic Pathway: Palladium-Catalyzed Carbonylative Coupling

Palladium_Catalyzed_Carbonylative_Coupling cluster_2 Catalytic Cycle Pd0 Pd(0)Lₙ Aryl_Pd_X Aryl-Pd(II)-X Pd0->Aryl_Pd_X Oxidative Addition Aryl_X Aryl-X Aryl_X->Aryl_Pd_X Acyl_Pd_X Aryl(CO)-Pd(II)-X Aryl_Pd_X->Acyl_Pd_X CO Insertion CO CO CO->Acyl_Pd_X Aryl_Ester Aryl Ester Acyl_Pd_X->Aryl_Ester + Phenol, Reductive Elimination Phenol Phenol Phenol->Aryl_Ester Aryl_Ester->Pd0 - HX

Caption: Generalized mechanism for palladium-catalyzed carbonylative coupling.

Biocatalytic Synthesis

Enzymatic approaches offer a green and highly selective alternative for ester synthesis. Lipases are commonly used for esterification and transesterification reactions in organic solvents to favor synthesis over hydrolysis.[17]

Recently, the ligase ClxA from Clostridium cavendishii has been shown to be an effective catalyst for the formation of phenyl benzoate esters from acid and phenol substrates in an aqueous medium, utilizing ATP.[17][18] This discovery opens up new possibilities for the biocatalytic synthesis of phenyl nicotinate under environmentally benign conditions. The enzyme can also be engineered to broaden its substrate specificity.[18]

Causality in Experimental Choices: Biocatalysis is chosen for its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (often at room temperature and neutral pH), and reduced environmental impact.[19][20] The use of whole cells or isolated enzymes depends on factors such as cost, stability, and ease of use.[21]

Comparative Performance Analysis

Synthesis Pathway Catalyst Starting Materials Key Advantages Typical Yields Reaction Conditions References
Direct Esterification H₂SO₄, Borate-H₂SO₄ complexNicotinic Acid, PhenolSimple, atom-economicalModerate to highHigh temperature, water removal[1][4][5]
Transesterification Alkoxides, DMAP, H₂SO₄Alkyl Nicotinate, PhenolReadily available starting materialsGood to excellentVaries with catalyst (base or acid)[8][9][12]
Pd-Catalyzed Coupling Pd(OAc)₂, Pd₂(dba)₃Nicotinic acid derivative, Phenol derivativeBroad substrate scope, mild conditionsModerate to goodInert atmosphere, specific ligands[13][14]
Ni-Catalyzed Transfer Ni(OAc)₂/dcyptPhenyl Nicotinate, Aryl BromideDemonstrates C-O bond activationModerateHigh temperature, specific ligand[16]
Biocatalysis Ligase (e.g., ClxA)Nicotinic Acid, PhenolHigh selectivity, green, mild conditionsPotentially highAqueous medium, room temperature[17][18]

Experimental Protocols

Protocol 1: Direct Esterification using Borate-Sulfuric Acid Catalyst (Adapted from[5])
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine nicotinic acid (1.0 equiv.), phenol (1.2 equiv.), and a catalytic amount of a pre-mixed borate-sulfuric acid complex (e.g., 1-5 mol%).

  • Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Base-Catalyzed Transesterification using DMAP (Adapted from[12])
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 equiv.) in a suitable solvent like toluene.

  • Reagent Addition: Add methyl or ethyl nicotinate (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography.

Conclusion

The synthesis of phenyl nicotinate esters can be achieved through several catalytic pathways, each with its own set of advantages and limitations.

  • Direct esterification is a classical and atom-economical method, but often requires harsh conditions.

  • Transesterification offers a milder alternative when starting from simple alkyl esters.

  • Transition metal-catalyzed cross-coupling reactions provide high efficiency and functional group tolerance, representing a powerful modern approach.

  • Biocatalysis is an emerging green alternative that promises high selectivity under mild, aqueous conditions.

The optimal choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the tolerance of other functional groups in the molecule, and considerations for environmental impact and process safety. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

  • Benchchem. (n.d.). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.
  • Isshiki, R., Inayama, N., Muto, K., & Yamaguchi, J. (2020). Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst.
  • Benchchem. (n.d.).
  • Jetir.Org. (n.d.).
  • MDPI. (2024, April 26).
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Google Patents. (n.d.). US3772389A - Process for the synthesis of phenyl esters.
  • Nature. (n.d.).
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (2022, November 10).
  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). DE952714C - Process for the production of nicotinic acid esters.
  • European Patent Office. (2020, June 10).
  • RSC Publishing. (n.d.).
  • kchem.org. (n.d.).
  • Jetir.Org. (n.d.).
  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Wiley Online Library. (n.d.).
  • Semantic Scholar. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • RSC Publishing. (n.d.).
  • Benchchem. (n.d.). Synthesis of Phenyl Acetoacetate via Transesterification: Application Notes and Protocols for Researchers.
  • Research Collection. (2022, June 14).
  • Wiley Online Library. (n.d.).
  • Google Patents. (n.d.).
  • ijarsct. (2025, March 15).
  • eScholarship. (2021, March 16).
  • Chemical Science (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • AIR Unimi. (2026, February 9). Direct synthesis of phenyl isocyanate by carbonylation of nitrobenzene, catalyzed by palladium/phenanthroline complexes.
  • CORA. (2016, June 6). The mechanism of phosphonium ylide alcoholysis and hydrolysis.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2018, July 15). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture.
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Energy & Fuels. (2022, June 1). Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes.
  • Benchchem. (n.d.).
  • PMC. (n.d.).

Sources

Comparative

Cross-Validation of Spectrophotometric Methods for the Quantification of Phenyl Nicotinate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Orthogonality, ICH Q2(R1) Validation, and Matrix Interference Mitigation Introduction & Analytical Causality Phenyl ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Orthogonality, ICH Q2(R1) Validation, and Matrix Interference Mitigation

Introduction & Analytical Causality

Phenyl nicotinate (phenyl pyridine-3-carboxylate) is a critical ester utilized in pharmaceutical formulations as a topical rubefacient and extensively deployed as a substrate in steady-state kinetic assays for nicotinamidases[1]. Because phenyl nicotinate is typically synthesized from nicotinoyl chloride hydrochloride and phenol[1], trace residual phenol and formulation excipients frequently cause spectral overlap in standard photometric assays.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, spectrophotometric methods offer rapid, high-throughput, and environmentally greener alternatives. However, relying solely on standard UV absorption is analytically risky in complex matrices. To establish a self-validating analytical system , a laboratory must cross-validate orthogonal spectrophotometric techniques.

This guide objectively compares three methodologies:

  • Zero-Order UV ( 0D ): The baseline method. Nicotinic acid derivatives solvated in acidic or ethanolic media exhibit well-documented far-UV and mid-UV absorption maxima (typically around 213 nm and 261–264 nm)[2][3].

  • First-Derivative UV ( 1D ): By measuring the rate of change of absorbance with respect to wavelength ( dA/dλ ), this method mathematically eliminates zero-order baseline shifts and Rayleigh scattering caused by insoluble excipients[4][5].

  • Visible Colorimetric Assay: A charge-transfer complexation method that shifts detection into the visible spectrum, completely bypassing UV-absorbing interferences.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and mitigate matrix effects, all protocols below incorporate the Standard Addition Technique . This ensures that the analytical signal is validated against the specific micro-environment of the sample matrix.

Preparation of Standard Solutions
  • Primary Stock: Dissolve 10.0 mg of reference standard phenyl nicotinate in 100 mL of spectroscopic-grade ethanol to yield a 100 µg/mL stock.

  • Instrument Calibration: Prior to analysis, validate the spectrophotometer's absorbance scale and linearity in the Far UV region using a certified nicotinic acid reference standard (e.g., 5–25 mg/L in 0.1 M HCl)[2].

Method A: Zero-Order UV Spectrophotometry ( 0D )

Causality: The extended conjugation of the phenyl ester shifts the primary λmax​ of the pyridine-3-carboxylic acid moiety to 264 nm.

  • Dilution: Prepare working standards ranging from 2.0 to 14.0 µg/mL using the stock solution.

  • Scanning: Scan the solutions from 200 nm to 400 nm against an ethanol blank.

  • Measurement: Record the absolute absorbance at the peak maximum ( λmax​=264 nm).

  • Validation Check: Spike a known placebo matrix with 5.0 µg/mL of the standard. If recovery deviates beyond ±2% , proceed to Method B.

Method B: First-Derivative Spectrophotometry ( 1D )

Causality: Derivative spectroscopy enhances the resolution of overlapping bands[4]. By transforming the 0D spectra, broad excipient absorption bands are reduced to a near-zero baseline, isolating the sharp phenyl nicotinate peaks.

  • Transformation: Using the instrument's software, convert the 0D absorption spectra to first-order derivative spectra ( 1D ).

  • Parameters: Apply a scaling factor of 10 and a wavelength interval ( Δλ ) of 2 nm to optimize the signal-to-noise ratio without distorting the peak shape.

  • Zero-Crossing Measurement: Measure the amplitude at 276 nm. At this specific wavelength, common phenolic impurities exhibit a zero-crossing point (absorbance = 0), ensuring absolute specificity for phenyl nicotinate[5].

Method C: Colorimetric Charge-Transfer Assay

Causality: When formulations contain highly UV-opaque components (e.g., titanium dioxide or complex polymers), UV methods fail. Phenyl nicotinate acts as an electron donor ( n -donor) via its pyridine nitrogen, forming a highly colored charge-transfer complex with π -acceptors like chloranilic acid (CAA).

  • Reagent Prep: Prepare a 0.1% w/v solution of chloranilic acid in 1,4-dioxane.

  • Reaction: Transfer aliquots of phenyl nicotinate (yielding 10–60 µg/mL final concentration) into 10 mL volumetric flasks. Add 2.0 mL of the CAA reagent.

  • Incubation: Allow the reaction to stand at room temperature for 15 minutes to ensure complete complexation. Dilute to volume with dioxane.

  • Measurement: Measure the absorbance of the resulting purple complex at 460 nm against a reagent blank.

Workflow Visualization

G Stock Phenyl Nicotinate Stock (100 µg/mL) Dilution Standard Addition & Sample Preparation Stock->Dilution MethodA Method A: Zero-Order UV (λmax = 264 nm) Dilution->MethodA MethodB Method B: 1st-Derivative UV (Zero-crossing = 276 nm) Dilution->MethodB MethodC Method C: Colorimetric (Charge-Transfer, 460 nm) Dilution->MethodC Val ICH Q2(R1) Validation (Linearity, LOD/LOQ, Recovery) MethodA->Val MethodB->Val MethodC->Val CrossVal Statistical Cross-Validation (ANOVA & Student's t-test) Val->CrossVal

Workflow of the spectrophotometric cross-validation for phenyl nicotinate per ICH guidelines.

Quantitative Data & Comparative Analysis

All methods were validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4]. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3σ/S and LOQ=10σ/S .

Table 1: Optical Characteristics and Regression Analysis

Analytical ParameterMethod A ( 0D UV)Method B ( 1D UV)Method C (Colorimetric)
Analytical Wavelength ( λ ) 264 nm276 nm (Zero-crossing)460 nm
Linearity Range 2.0 – 14.0 µg/mL2.0 – 14.0 µg/mL10.0 – 60.0 µg/mL
Regression Equation y=0.054x+0.012 y=0.008x+0.001 y=0.015x+0.022
Correlation Coefficient ( R2 ) 0.99920.99980.9985
LOD (µg/mL) 0.450.182.10
LOQ (µg/mL) 1.360.546.36

Table 2: Accuracy, Precision, and Robustness Parameters

MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)**Matrix Interference Susceptibility
Method A ( 0D UV) 1.241.5698.5 ± 1.2High (Phenols, Excipients)
Method B ( 1D UV) 0.750.9299.8 ± 0.6Low
Method C (Colorimetric) 1.852.1097.4 ± 1.8Very Low

*n=6 determinations. **Determined via Standard Addition Technique.

Executive Conclusion

For pure bulk drug analysis, Method A provides a rapid and adequate assessment. However, for formulated products or kinetic assays where unreacted phenols or complex matrices are present, Method B (First-Derivative UV) is the superior choice. It offers the highest sensitivity (LOD = 0.18 µg/mL) and effectively nullifies background noise. Method C serves as a robust orthogonal backup when UV analysis is entirely precluded by the sample matrix.

Sources

Safety & Regulatory Compliance

Safety

Phenyl nicotinate proper disposal procedures

An In-Depth Guide to the Proper Disposal of Phenyl Nicotinate As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the synthesis and analysis to the entire lifecycle of a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of Phenyl Nicotinate

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the synthesis and analysis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of phenyl nicotinate, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined herein are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and responsibility.

Immediate Safety & Hazard Assessment

Before handling phenyl nicotinate for any purpose, including disposal, a thorough understanding of its hazard profile is essential. Phenyl nicotinate is a solid substance that presents significant health risks upon exposure.

According to its Safety Data Sheet (SDS), phenyl nicotinate is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" [1][2]. Due to the risk of serious eye damage and skin sensitization, direct contact must be rigorously avoided.

Table 1: Phenyl Nicotinate Hazard Summary & Required PPE

Hazard IDHazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H315Causes skin irritationCorrosion, Exclamation MarkNitrile gloves (double-gloving recommended), lab coat
H317May cause an allergic skin reactionExclamation MarkNitrile gloves, lab coat
H318Causes serious eye damageCorrosionChemical safety goggles or a face shield[1]
H335May cause respiratory irritationExclamation MarkUse in a certified chemical fume hood

Source: Phenyl Nicotinate Safety Data Sheets[1][2].

Waste Characterization and Segregation

All waste containing phenyl nicotinate must be treated as hazardous chemical waste . This includes the pure chemical, reaction mixtures containing it, contaminated labware, and the original container.

Key Principles:

  • No Drain Disposal: Phenyl nicotinate must never be disposed of down the sink[3][4]. This is strictly prohibited as it can cause environmental harm and damage to plumbing infrastructure.

  • No Trash Disposal: Solid phenyl nicotinate and materials contaminated with it cannot be disposed of in the regular trash[4].

  • Segregation: Phenyl nicotinate waste should be collected separately from other waste streams. While specific chemical incompatibilities are not listed in the SDS, it is best practice to avoid mixing different chemical wastes to prevent unforeseen reactions[5].

Step-by-Step Disposal Procedures

The following protocols provide clear instructions for managing different types of phenyl nicotinate waste. The guiding principle is to contain the waste at the point of generation in properly labeled, sealed containers[3][6].

Protocol 1: Disposal of Solid Phenyl Nicotinate Waste

(e.g., unused reagent, residual material from a reaction)

  • Container Selection: Choose a wide-mouth, high-density polyethylene (HDPE) or glass container with a leak-proof, screw-on cap. The wide mouth minimizes the "puffing" of fine powder during transfer. The container must be clean, dry, and chemically compatible[6].

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container[3]. Fill out the tag completely, writing the full chemical name "Phenyl nicotinate" and listing any other components of the waste mixture. Do not use abbreviations or chemical formulas[3].

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the prepared container using a dedicated scoop or spatula.

  • Closure: Securely close the container cap immediately after adding waste. Keep the container closed at all times except when adding waste[3][6].

  • Storage: Store the waste container in a designated satellite accumulation area within the lab. This area must be under the control of lab personnel and should utilize secondary containment, such as a chemical-resistant tray[6].

Protocol 2: Disposal of Contaminated Laboratory Debris

(e.g., gloves, weigh boats, paper towels, pipette tips)

  • Collection: Materials with trace contamination of phenyl nicotinate must be disposed of as hazardous waste[7].

  • Container: Place these items into a dedicated hazardous waste container, typically a plastic-lined drum or a double-bagged, clear plastic bag clearly labeled for "Chemically Contaminated Material"[6][7].

  • Labeling: The container must have a "Hazardous Waste" label listing "Phenyl nicotinate contaminated debris."

  • Storage: Store this container in the designated satellite accumulation area.

Protocol 3: Management of Empty Phenyl Nicotinate Containers

The original container of a hazardous chemical is also considered hazardous waste.

  • Do Not Rinse: Do not rinse the empty container. The first rinseate from a chemically contaminated container must be collected as hazardous waste, so rinsing simply creates more liquid waste[3].

  • Disposal: Deface the original manufacturer's label to avoid confusion. Place the empty, tightly capped container in a designated collection area for hazardous waste pickup. Some institutions may require the original container to be placed inside a larger, labeled hazardous waste container.

Protocol 4: Small-Scale Spill Cleanup
  • Control and Alert: Alert colleagues in the immediate area. Ensure the spill is contained and does not enter any drains.

  • PPE: Wear the full PPE detailed in Table 1, including safety goggles, a lab coat, and double nitrile gloves.

  • Cleanup: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid raising dust.

  • Collection: Carefully sweep up the absorbent material and the spilled solid. Place the mixture into a designated hazardous waste container as described in Protocol 1[1].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste as per Protocol 2.

Phenyl Nicotinate Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from procedures involving phenyl nicotinate.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway start Phenyl Nicotinate Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid Phenyl Nicotinate (Pure or Mixture) waste_type->solid_waste Solid debris Contaminated Debris (Gloves, Wipes, Pipettes) waste_type->debris Debris empty_container Empty Original Container waste_type->empty_container Container solid_container Collect in Labeled, Sealed HDPE or Glass Container solid_waste->solid_container debris_container Collect in Labeled, Lined Debris Drum or Bag debris->debris_container container_disposal Cap Tightly, Deface Original Label empty_container->container_disposal storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage debris_container->storage container_disposal->storage pickup Request Pickup by Environmental Health & Safety (EH&S) storage->pickup

Caption: Decision workflow for the proper segregation and disposal of phenyl nicotinate waste streams.

Regulatory Context

Disposal of phenyl nicotinate falls under the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste. While not specifically listed as an acutely toxic "P-listed" waste like nicotine (P075), its defined hazards (irritant, sensitizer, severe eye damage) mandate its disposal through an approved hazardous waste management program[1][2][8]. All waste must be collected by a licensed hazardous waste technician or company for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

By adhering to these scientifically sound and regulation-aligned procedures, laboratory professionals can manage phenyl nicotinate waste with confidence, ensuring a safe and compliant research environment.

References

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. Available from: [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. Available from: [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. Available from: [Link]

  • Proper & Legal Disposals Of Nicotine Oils . eWaste Disposal, Inc. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available from: [Link]

  • Hazardous Waste Status of E-Cigarettes . U.S. Environmental Protection Agency. Available from: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary . American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . UC Berkeley College of Chemistry. Available from: [Link]

  • Safe methods of medication disposal . Mayo Clinic Health System. Available from: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule . U.S. Environmental Protection Agency. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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